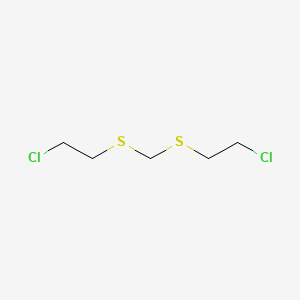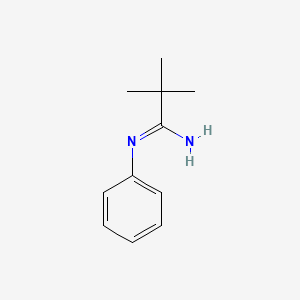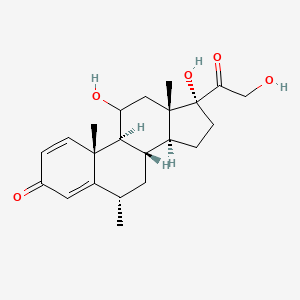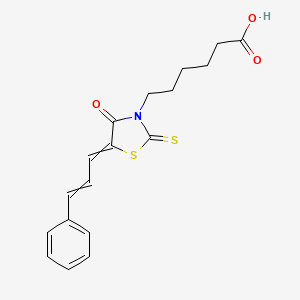![molecular formula C11H16O2 B14111896 Spiro[5.5]undecane-1,7-dione CAS No. 31251-68-0](/img/structure/B14111896.png)
Spiro[5.5]undecane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[55]undecane-1,7-dione is a spirocyclic compound characterized by its unique structure, where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane-1,7-dione typically involves the use of cyclohexanone derivatives. One common method is the intramolecular aldol condensation of 1,6-diketones, which can be achieved under basic conditions. The reaction involves the formation of an enolate intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with functional groups such as hydroxyl, halogen, and alkyl groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which spiro[5.5]undecane-1,7-dione exerts its effects depends on its specific derivatives and their interactions with molecular targets. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
This compound is unique due to its larger ring size compared to spiro[4.4]nonane-1,6-dione and spiro[4.5]decane-1,6-dione. This larger ring size can result in different conformational properties and reactivity. Additionally, the presence of two ketone groups in this compound allows for a wider range of chemical modifications and applications .
Propiedades
Número CAS |
31251-68-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
spiro[5.5]undecane-5,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-5-1-3-7-11(9)8-4-2-6-10(11)13/h1-8H2 |
Clave InChI |
MZJOHIUPSBPBDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCCC2=O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14111830.png)
![2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid](/img/structure/B14111836.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111860.png)


![4-methyl-7-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B14111866.png)


![[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14111875.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111887.png)
